N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
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Overview
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a methoxy group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves multiple steps:
Formation of the cyclohexene derivative: The starting material, cyclohexene, undergoes a reaction with ethyl bromide in the presence of a strong base such as sodium hydride to form 2-(cyclohex-1-en-1-yl)ethyl bromide.
Preparation of the methoxy derivative: o-Toluidine is reacted with methanol and a dehydrating agent like sulfuric acid to form 2-methoxy-2-(o-tolyl)ethanol.
Oxalamide formation: The final step involves the reaction of 2-(cyclohex-1-en-1-yl)ethyl bromide with 2-methoxy-2-(o-tolyl)ethanol in the presence of oxalyl chloride and a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxalamide moiety can be reduced to form primary amines.
Substitution: The cyclohexene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(o-tolyl)ethyl)oxalamide: Similar structure but with a hydroxy group instead of a methoxy group.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(p-tolyl)ethyl)oxalamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is unique due to the combination of its cyclohexene ring, methoxy group, and oxalamide moiety. This combination imparts specific chemical and physical properties that make it suitable for various applications in medicinal chemistry, organic synthesis, and materials science.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-15-8-6-7-11-17(15)18(25-2)14-22-20(24)19(23)21-13-12-16-9-4-3-5-10-16/h6-9,11,18H,3-5,10,12-14H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTUALUSYRUDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NCCC2=CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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